molecular formula C22H22ClNO3S B11710114 4-Chlorophenyl 2-(dibenzylamino)ethanesulfonate

4-Chlorophenyl 2-(dibenzylamino)ethanesulfonate

Cat. No.: B11710114
M. Wt: 415.9 g/mol
InChI Key: LEEKGAQFJIDIGS-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is a chemical compound with the molecular formula C22H22ClNO3S and a molecular weight of 415.93 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a dibenzylamino group, and an ethanesulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate typically involves the reaction of 4-chlorophenol with 2-(dibenzylamino)ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-(dibenzylamino)ethanol
  • 4-Chlorophenyl 2-(dibenzylamino)acetate
  • 4-Chlorophenyl 2-(dibenzylamino)propionate

Uniqueness

4-Chlorophenyl 2-(dibenzylamino)ethane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C22H22ClNO3S

Molecular Weight

415.9 g/mol

IUPAC Name

(4-chlorophenyl) 2-(dibenzylamino)ethanesulfonate

InChI

InChI=1S/C22H22ClNO3S/c23-21-11-13-22(14-12-21)27-28(25,26)16-15-24(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2

InChI Key

LEEKGAQFJIDIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCS(=O)(=O)OC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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